![molecular formula C15H11N5 B2762813 N-PHENYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE CAS No. 245039-20-7](/img/structure/B2762813.png)
N-PHENYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-PHENYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities. This compound is part of the quinoxaline family, which is known for its broad spectrum of pharmacological properties, including anticancer, antimicrobial, and antiviral activities .
作用机制
Target of Action
It’s worth noting that compounds with similar structures have been studied for their potential interactions with various biological targets .
Mode of Action
It has been suggested that derivatives of this compound exhibit in vitro anticancer activity on several human cancer cell lines . This suggests that the compound may interact with cellular targets to inhibit cancer cell proliferation or induce apoptosis .
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell cycle regulation, apoptosis, or dna repair .
Result of Action
Some studies suggest that derivatives of this compound exhibit anticancer activity, potentially indicating that the compound may induce cell cycle arrest, apoptosis, or other cellular changes that inhibit cancer cell proliferation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE typically involves multiple steps. One common method starts with the preparation of quinoxalin-2(1H)-one, which is then treated with phosphorus oxychloride and a catalytic amount of dimethylformamide (DMF) to yield 2-chloroquinoxaline. This intermediate is reacted with hydrazine hydrate in ethanol in the presence of triethylamine to produce 4-hydrazinylquinoxaline. The final step involves the reaction of this intermediate with carbon disulfide in pyridine to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
N-PHENYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the triazoloquinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while substitution reactions can produce a variety of substituted derivatives .
科学研究应用
Chemistry: It serves as a building block for synthesizing more complex molecules.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Shares a similar core structure but lacks the phenyl group.
Quinoxaline: A simpler structure without the triazolo ring.
1,2,4-Triazole: Contains the triazole ring but lacks the quinoxaline moiety.
Uniqueness
N-PHENYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE is unique due to its hybrid structure, combining the pharmacophores of quinoxaline, triazole, and phenyl groups. This hybridization enhances its biological activity and makes it a versatile compound for various applications .
属性
IUPAC Name |
N-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5/c1-2-6-11(7-3-1)17-14-15-19-16-10-20(15)13-9-5-4-8-12(13)18-14/h1-10H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRXZMPDBNOCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2762730.png)
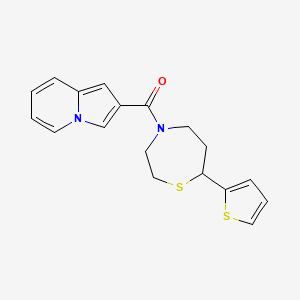
![2-[6-methoxy-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2762733.png)
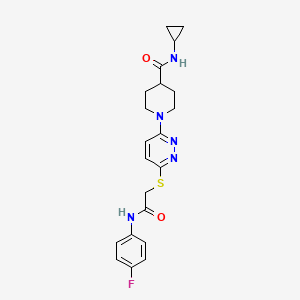
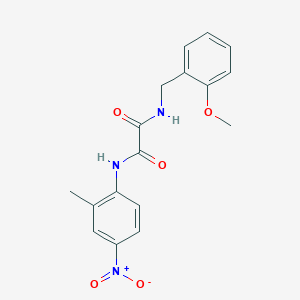
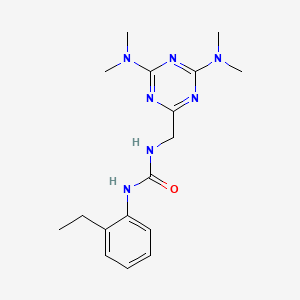
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2762739.png)
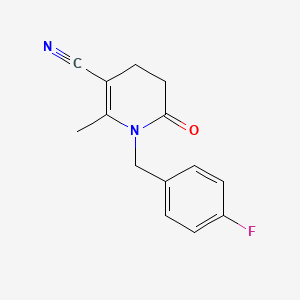
![N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)hydroxylamine](/img/structure/B2762746.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2762748.png)

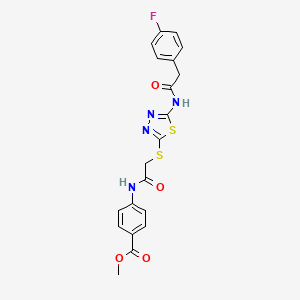
![2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2762752.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/new.no-structure.jpg)
